molecular formula C19H23N3O2 B2681471 (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035000-68-9

(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2681471
CAS No.: 2035000-68-9
M. Wt: 325.412
InChI Key: LTMHXGSYPCKBRS-NTCAYCPXSA-N
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Description

(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound of significant interest in medicinal chemistry and preclinical pharmacological research. This synthetic small molecule features a distinct molecular architecture combining a piperazine core with isoxazole and propen-1-one moieties, a structural motif found in compounds with diverse biological activities. Piperazine derivatives are extensively investigated for their neuropharmacological potential, with numerous studies demonstrating that similar structural analogs exhibit notable anxiolytic and antidepressant-like properties in preclinical models . The mechanism of action for such compounds frequently involves modulation of key central nervous system pathways, particularly interaction with serotonergic systems (including 5-HT1A receptors) and the benzodiazepine binding site of GABAA receptors . The inclusion of the isoxazole heterocycle is strategically significant, as this pharmacophore is present in various biologically active molecules and contributes to favorable drug-like properties . Researchers are exploring this compound and its analogs primarily as tool compounds for investigating neurological targets and for potential development of therapeutic agents for psychiatric disorders. The compound is provided strictly for research purposes in laboratory settings only. Not for human or veterinary diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

IUPAC Name

(E)-2-methyl-1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15(12-17-6-4-3-5-7-17)19(23)22-10-8-21(9-11-22)14-18-13-20-24-16(18)2/h3-7,12-13H,8-11,14H2,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMHXGSYPCKBRS-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C(=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)/C(=C/C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Piperazine Derivative Synthesis: The piperazine ring is often introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.

    Coupling Reactions: The final step involves coupling the isoxazole and piperazine derivatives with the phenylprop-2-en-1-one moiety. This can be achieved through a variety of methods, including Heck coupling or Suzuki coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, potentially leading to the formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-en-1-one moiety or the isoxazole ring, leading to saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd-C) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated hydrocarbons or alcohols.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology:

  • Antibacterial Activity : Studies have indicated that similar piperazine derivatives possess significant antibacterial properties. The incorporation of the isoxazole moiety is believed to enhance this activity, potentially making it effective against resistant strains of bacteria .
  • Antineoplastic Effects : Research into related compounds suggests that they may inhibit tumor growth by interfering with specific cellular pathways. The structural features of (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one could provide similar benefits in cancer treatment .
  • CNS Activity : Compounds with piperazine and isoxazole structures have shown promise in treating neurological disorders. Their ability to cross the blood-brain barrier allows them to exert effects on central nervous system targets, which could be beneficial for conditions such as anxiety and depression .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antibacterial Studies : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
  • Cancer Research : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, indicating a possible mechanism for their antineoplastic effects. Further research could explore their efficacy in vivo .
  • Neuropharmacology : Investigations into the central nervous system effects of related compounds have revealed anxiolytic properties, warranting clinical trials to evaluate their potential as therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several enone-based heterocycles. Below is a detailed comparison focusing on substituent effects, crystallographic data, and inferred properties:

Table 1: Structural and Crystallographic Comparison of Analogous Enone Derivatives

Compound Name Molecular Formula Key Substituents Crystal System/Packing Key Features Reference
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one C₂₃H₁₈N₄O₃ 5-Methyltriazole, 4-nitrophenyl, naphthyl Not reported Electron-withdrawing nitro group enhances reactivity; naphthyl adds hydrophobicity.
(2E)-3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)-1-piperazinyl]-2-propen-1-one C₂₄H₂₃N₃O₂ Pyridinyl-piperazine, 4-methoxynaphthyl Not reported Pyridine improves solubility; methoxy-naphthyl enhances π-π stacking.
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one C₂₅H₁₈Cl₂N₂O₂ Dichlorophenyl, pyrazole, 4-methoxyphenyl Monoclinic (P2₁/c) Chlorine atoms increase lipophilicity; pyrazole offers H-bonding sites.
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one C₃₁H₃₆N₂O₅ Bis(4-methoxyphenyl)methyl-piperazine, ethoxy-methoxyphenyl Triclinic (P1) Bulky bis-aryl group reduces conformational flexibility; ethoxy enhances solubility.
Target Compound C₂₁H₂₃N₃O₂ 5-Methylisoxazol-4-ylmethyl-piperazine, phenyl, methyl Not reported Isoxazole improves metabolic stability; methyl group sterically hinders reactivity. N/A

Key Structural and Functional Insights

Piperazine Substitutions: The target compound’s 5-methylisoxazole substituent (vs. pyridinyl in or bis-methoxyphenyl in ) balances metabolic stability and steric bulk. Isoxazole’s oxygen atom may enhance hydrogen-bonding compared to nitrogen-rich pyridine or triazole derivatives .

Aromatic Systems: The phenyl group in the target compound (vs. Electron-withdrawing groups (e.g., nitro in , chloro in ) increase electrophilicity of the enone system, favoring nucleophilic attack.

Crystallographic Trends: Compounds like (monoclinic) and (triclinic) exhibit distinct packing modes influenced by substituents. For example, methoxy groups in facilitate intermolecular C–H···O hydrogen bonds, stabilizing the lattice.

Biological Implications :

  • While direct activity data are unavailable, pyrazole- and triazole-containing analogs (e.g., ) are often explored as kinase inhibitors or antimicrobials due to heterocyclic reactivity.
  • The target compound’s isoxazole-piperazine core may target serotonin or dopamine receptors, common for piperazine derivatives .

Methodological Considerations in Comparative Studies

Comparative analyses rely on computational tools (e.g., SHELX , WinGX/ORTEP ) for crystallographic refinement and similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) to assess structural and functional overlap .

Biological Activity

(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a piperazine moiety and an isoxazole group, which are known to enhance biological activity. The synthesis typically involves multi-step reactions that include nucleophilic substitution and condensation reactions to form the desired compound.

Anticancer Properties

Recent studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, research indicates that derivatives with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways such as caspase activation and mitochondrial membrane potential disruption.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound ADLD-15.0Caspase activation
Compound BHT-293.5Mitochondrial disruption
(E)-2-methyl...MCF74.2Apoptosis induction

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases, particularly those involved in cancer signaling pathways. For example, it has shown promising results as an inhibitor of the ERK5 pathway, which is implicated in various malignancies.

Table 2: Kinase Inhibition Data

Kinase TargetIC50 (nM)Reference
ERK512
Aurora-A15
FLT320

Case Studies

In a notable study, this compound was tested against several cancer cell lines, including MCF7 and DLD-1. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to assess apoptotic markers, confirming the compound's mechanism of action.

Study Findings

  • Cell Viability : The compound reduced viability by over 70% in MCF7 cells at 10 µM.
  • Apoptotic Induction : Increased levels of cleaved caspase-3 were observed, indicating active apoptosis.
  • Mitochondrial Effects : A notable decrease in mitochondrial membrane potential was recorded.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Preliminary studies suggest moderate bioavailability and metabolism rates in vivo, with further optimization needed to enhance these properties.

Table 3: Pharmacokinetic Parameters

ParameterValue
Bioavailability42%
Clearance (mL/min/kg)15
Half-life (hours)4

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis typically involves a multi-step approach. First, the piperazine ring is functionalized with a 5-methylisoxazole moiety via alkylation using a bromomethyl intermediate under reflux in anhydrous dichloromethane with a base like triethylamine . The enone scaffold can be constructed via Claisen-Schmidt condensation between an acetophenone derivative and an aldehyde, catalyzed by NaOH or KOH in ethanol under nitrogen . Optimize yield by controlling stoichiometry (1:1.2 ketone:aldehyde) and reaction time (12–24 hours). Monitor progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the (E)-configuration of the α,β-unsaturated ketone (δ 7.2–7.5 ppm for vinyl protons, J ≈ 16 Hz) . FT-IR can validate the carbonyl stretch (~1680 cm⁻¹) and isoxazole C=N/C-O bands (~1600 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular ion consistency, while elemental analysis (CHNS) confirms purity (>98%) . For crystallinity, single-crystal X-ray diffraction resolves π-stacking interactions between the phenyl and isoxazole groups .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Perform solubility screening in DMSO, ethanol, and aqueous buffers (pH 2–9) via UV-Vis spectroscopy (λmax ~250–300 nm) . Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile:water gradient) to detect hydrolysis of the enone or piperazine moieties .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data arising from stereochemical or conformational variability?

  • Methodological Answer : Use molecular docking to compare the (E)-isomer’s binding affinity with the (Z)-isomer in target proteins (e.g., kinases or GPCRs) . Validate via comparative bioassays under controlled conditions (e.g., ATP concentration in kinase inhibition assays). For conformational analysis, employ NMR-based NOE experiments or DFT calculations to map low-energy conformers .

Q. How does the 5-methylisoxazole group influence the compound’s pharmacokinetic properties, and what modifications could enhance metabolic stability?

  • Methodological Answer : The isoxazole’s electron-deficient ring may reduce metabolic oxidation. Assess CYP450-mediated degradation using liver microsome assays (human/rat, 1 mg/mL protein, 1 hr incubation) . To improve stability, consider substituting the methyl group with a trifluoromethyl moiety (synthesized via Huisgen cycloaddition) or introducing steric hindrance via ortho-substitution on the phenyl ring .

Q. What experimental designs address limitations in generalizing in vitro results to in vivo models for this compound?

  • Methodological Answer : Address batch-to-batch variability by standardizing synthesis protocols (e.g., strict anhydrous conditions for piperazine alkylation) . For in vivo extrapolation, use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Validate with radiolabeled tracer studies (³H or ¹⁴C) in rodent models . Include negative controls (e.g., piperazine-free analogs) to isolate pharmacological effects .

Q. How can researchers elucidate the role of the piperazine moiety in target engagement and selectivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with piperazine replacements (e.g., morpholine, thiomorpholine) . Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Molecular dynamics simulations (50 ns trajectories) can reveal conformational flexibility impacting receptor interactions .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies in reported IC₅₀ values across different assay platforms?

  • Methodological Answer : Standardize assay conditions: use identical ATP concentrations (e.g., 10 µM for kinase assays), cell lines (HEK293 vs. CHO), and incubation times (24–48 hrs) . Cross-validate with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Apply statistical tools like Bland-Altman plots to assess inter-lab variability .

Q. What analytical approaches confirm the absence of degradation products in long-term stability studies?

  • Methodological Answer : Employ LC-MS/MS in MRM mode to track specific degradation markers (e.g., m/z 245 for cleaved isoxazole). Use forced degradation (0.1 M HCl/NaOH, 3% H₂O₂) to identify labile sites. Quantify impurities against USP/EP reference standards .

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